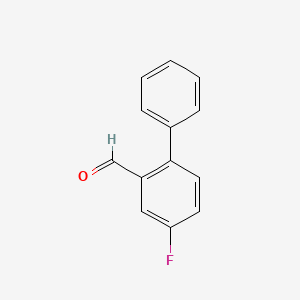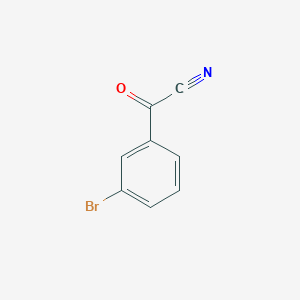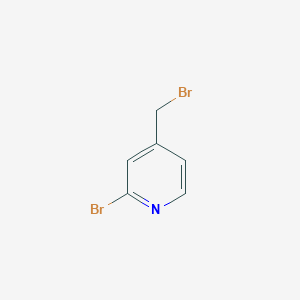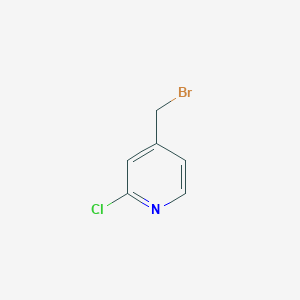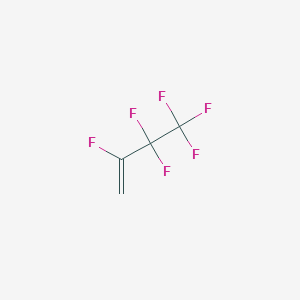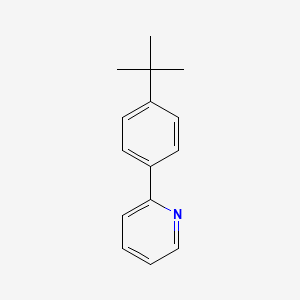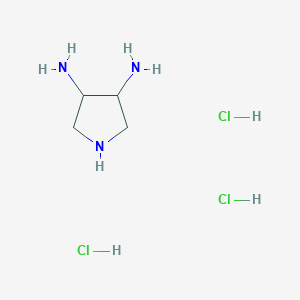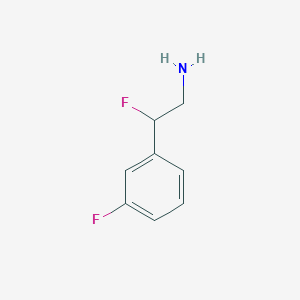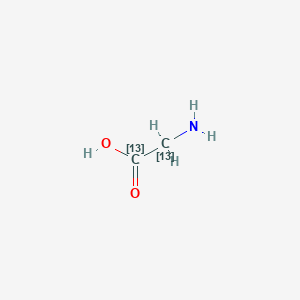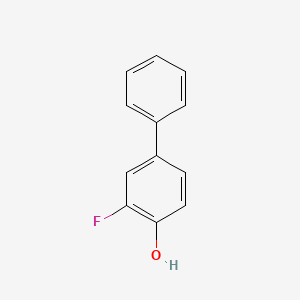
2-(4-丁基苯基)-4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷
描述
Synthesis Analysis
Boronic esters, such as “2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, can be synthesized through various methods. One such method involves the protodeboronation of pinacol boronic esters utilizing a radical approach . This method has been optimized over the years to improve yield and purity .Chemical Reactions Analysis
Boronic esters, including “2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane”, can undergo various chemical reactions. One such reaction is the Suzuki–Miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another reaction involves the catalytic protodeboronation of pinacol boronic esters .科学研究应用
Antimicrobial Activity
The compound has been studied for its potential in combating various microbial infections. Schiff-base ligands, which are structurally similar to 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have shown significant antimicrobial properties . These compounds can be synthesized to target specific microbes, offering a pathway to new antibiotics and antifungal agents.
Antioxidant Properties
Research indicates that Schiff-base ligands and their complexes exhibit notable antioxidant activity . This property is crucial in the development of treatments for oxidative stress-related diseases, such as cardiovascular diseases and certain types of cancer.
Catalytic Activity
The catalytic properties of these compounds are of great interest in chemical synthesis . They can act as catalysts in various organic reactions, potentially increasing the efficiency and selectivity of chemical processes, which is vital for industrial chemistry and pharmaceuticals.
Redox Activity
The redox activity of Schiff-base ligands is another area of application . This feature is important for the development of new materials for electronic devices, such as sensors and batteries.
Biomedical Applications
The biomedical applications of these compounds are vast. They have been shown to possess antiproliferative properties, making them candidates for cancer treatment research . Additionally, their potential as neuroprotective agents in diseases like Alzheimer’s is being explored.
Drug Development
The structural flexibility and biological activity of these compounds make them suitable for drug development. They can be used as a core structure for designing drugs with specific targets, such as inflammatory conditions or even as part of combination therapies for complex diseases.
Industrial Applications
Lastly, the industrial applications of these compounds are noteworthy. Their properties can be harnessed for use in various industrial processes, potentially leading to more efficient production methods and innovative products .
作用机制
Target of Action
The primary target of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the SM cross-coupling reaction pathway . This pathway involves the formation of carbon–carbon bonds, which is a fundamental process in organic chemistry .
Pharmacokinetics
The compound’s role in the sm cross-coupling reaction suggests that its bioavailability may be influenced by factors such as the presence of palladium and the nature of the organic groups involved in the reaction .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The efficacy and stability of 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For instance, the compound’s role in the SM cross-coupling reaction suggests that its activity may be affected by the presence of palladium and the nature of the organic groups involved in the reaction . Additionally, boronic acids and their esters, which include this compound, are known to be only marginally stable in water , indicating that the compound’s stability may be influenced by the presence of water in its environment.
属性
IUPAC Name |
2-(4-butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2/c1-6-7-8-13-9-11-14(12-10-13)17-18-15(2,3)16(4,5)19-17/h9-12H,6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOOVGGNLPMDIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473616 | |
| Record name | 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
625458-85-7 | |
| Record name | 2-(4-Butylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20473616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Butylphenylboronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



